
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPIP is a potent inhibitor of the enzyme protein kinase R (PKR), which is involved in the regulation of the immune response and cellular stress pathways.
作用機序
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is a potent inhibitor of PKR, which is a key regulator of the immune response and cellular stress pathways. PKR is activated in response to viral infection and cellular stress, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) and the inhibition of protein synthesis. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide binds to the kinase domain of PKR, preventing its activation and subsequent phosphorylation of eIF2α. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKR, its broad-spectrum antiviral activity, and its potential use in the treatment of cancer and neurodegenerative diseases. However, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide also has some limitations, including its relatively low yield and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide. One potential direction is to investigate its use in combination with other antiviral drugs for the treatment of viral infections. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Furthermore, the development of more efficient synthesis methods for 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide could increase its yield and make it more accessible for research purposes.
合成法
The synthesis of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide involves the reaction of 1,4-diaminopiperazine with 3-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification through column chromatography. The yield of 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide is reported to be around 50%.
科学的研究の応用
1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and dengue virus. 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 1,4-bis(phenylsulfonyl)-N-(3-pyridinylmethyl)-2-piperazinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(pyridin-3-ylmethyl)piperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c28-23(25-17-19-8-7-13-24-16-19)22-18-26(33(29,30)20-9-3-1-4-10-20)14-15-27(22)34(31,32)21-11-5-2-6-12-21/h1-13,16,22H,14-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJFVWIOGZDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)

![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)
![N-(4-ethoxyphenyl)-2-fluoro-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B5200587.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)